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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 11-
Oxahomoaminopterin, a folate analog with significant antifolate activity. The synthesis
involves a multi-step process, commencing with the preparation of key intermediates: 6-
(bromomethyl)-2,4-pteridinediamine hydrobromide and a novel side chain, diethyl 4-(2-
hydroxyethoxy)benzoyl-L-glutamate. The final product is obtained through the condensation of
these intermediates, followed by saponification.

Experimental Protocols

Part 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide
This protocol outlines the synthesis of the key pteridine intermediate.
Materials:

e 2,4,5,6-tetraaminopyrimidine hydrochloride

e 1,3-dihydroxyacetone

» Acidic 4A molecular sieve

e Oxygen
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e Methanol

o Water

» Carbon tetrachloride

e N-bromosuccinimide (NBS)

» Triphenylphosphine

e Dimethylformamide (DMF)

Procedure:

e Cyclization to form 2,4-diamino-6-hydroxymethylpteridine:

o In areaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of
methanol and water.

o Add acidic 4A molecular sieve as a catalyst.
o Bubble oxygen through the solution while adding 1,3-dihydroxyacetone.

o Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

o Upon completion, filter the mixture to remove the molecular sieves. The resulting filtrate
containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step.

e Bromination:

o In a separate four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide
(18 g) to carbon tetrachloride (200 mL).[1]

o Stir the mixture vigorously and cool to 0°C in an ice bath.

o Add the 2,4-diamino-6-hydroxymethylpteridine solution (containing 10 g of the pteridine) in
batches to the cold suspension.[1]
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o Allow the reaction to stir overnight.
o Filter the reaction mixture to obtain the crude product.

o Recrystallize the crude product from a mixed solvent of water and DMF to yield 2,4-
diamino-6-bromomethylpteridine as brown needle crystals. A yield of 96% has been
reported for a similar process.[1]

Part 2: Synthesis of Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate
This protocol describes the preparation of the side-chain intermediate.

Materials:

Diethyl p-aminobenzoyl-L-glutamate

Ethylene oxide

Appropriate solvent (e.g., dioxane)

Catalyst (e.g., a mild base)

Procedure:

Dissolve diethyl p-aminobenzoyl-L-glutamate in a suitable solvent such as dioxane.

e Add a catalytic amount of a mild base.

« Introduce ethylene oxide to the reaction mixture under controlled temperature and pressure.
e Monitor the reaction progress until completion.

» Purify the product, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate, using column
chromatography.

Part 3: Condensation and Saponification to Yield 11-Oxahomoaminopterin

This final part of the synthesis involves the coupling of the two intermediates and subsequent
hydrolysis of the ester groups.
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Materials:

e 6-(bromomethyl)-2,4-pteridinediamine hydrobromide

o Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

e Polar aprotic solvent (e.g., DMF)

e Potassium iodide

e Sodium hydroxide

o Ethanol

e Water

Procedure:

e Condensation:

o Dissolve diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate in a polar aprotic solvent like
DMF.

o Add 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and potassium iodide to the
solution.

o Stir the reaction mixture at room temperature until the starting materials are consumed, as
monitored by TLC or HPLC.

o The product of this step is diethyl 11-oxahomoaminopterin.

e Saponification:

[e]

To the reaction mixture containing diethyl 11-oxahomoaminopterin, add a solution of
sodium hydroxide in aqueous ethanol.

[e]

Stir the mixture until the hydrolysis of the diethyl ester is complete.

o

Neutralize the reaction mixture to precipitate the final product, 11-Oxahomoaminopterin.
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o Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

Quantitative Data Summary

Reaction Starting Reagent/Cat Reported
) Product i Reference
Step Material alyst Yield
Bromination 2,4-diamino- o
) 2,4-diamino-
of 2,4- 6- Triphenylpho
diamino-6- hydroxymeth sphine (26 g), 96% [1]
o bromomethyl
hydroxymeth ylpteridine NBS (18 g) o
o pteridine
ylpteridine (10 9)
Synthesis of ) )
i ) Benzylation Diethyl N-[p-
Diethyl N-[p- Diethyl N-(p- ]
_ _ and (methylamino
(methylamino  aminobenzoyl ) 88% (overall)  [2][3]
Methylation, )benzoyl]-L-
)benzoyl]-L- )-L-glutamate
then Pd/C glutamate
glutamate

Note: The yields for the synthesis of the 4-(2-hydroxyethoxy)benzoyl-L-glutamate side chain

and the final condensation and saponification steps for 11-Oxahomoaminopterin are not

available in the searched literature and would need to be determined experimentally.
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Caption: Synthetic workflow for 11-Oxahomoaminopterin.
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Mechanism of Action
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Caption: Inhibition of Dihydrofolate Reductase by 11-Oxahomoaminopterin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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